molecular formula C15H20O4 B2917654 4-(1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)benzoic acid CAS No. 2138157-80-7

4-(1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)benzoic acid

Cat. No.: B2917654
CAS No.: 2138157-80-7
M. Wt: 264.321
InChI Key: CTWFWIJVFABQCE-UHFFFAOYSA-N
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Description

4-(1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a tert-butoxy group, a methyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)benzoic acid can be achieved through several methods. One common approach involves the esterification of benzoic acid derivatives with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient and sustainable approach compared to traditional batch processes. The direct introduction of the tert-butoxycarbonyl group into various organic compounds can be achieved using these microreactors, resulting in higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

4-(1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4-(1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.

    Industry: The compound is employed in the manufacture of polymers, resins, and other materials.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butoxycarbonyl)benzoic acid: This compound is similar in structure but lacks the additional methyl group.

    4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid: This compound contains a piperazine ring instead of the methyl group.

Uniqueness

4-(1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)benzoic acid is unique due to the presence of both a tert-butoxy group and a methyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and other applications .

Properties

IUPAC Name

4-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-14(2,3)19-13(18)15(4,5)11-8-6-10(7-9-11)12(16)17/h6-9H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWFWIJVFABQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138157-80-7
Record name 4-[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]benzoic acid
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